molecular formula C10H12O4 B1587439 Maltyl isobutyrate CAS No. 65416-14-0

Maltyl isobutyrate

Cat. No. B1587439
CAS RN: 65416-14-0
M. Wt: 196.2 g/mol
InChI Key: VSBHYRPUJHEOBE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of maltyl isobutyrate is C10H12O4 . Its molecular weight is 196.20 .


Physical And Chemical Properties Analysis

Maltyl isobutyrate has a refractive index of n20/D 1.497 (lit.) . Its density is 1.149 g/mL at 25 °C (lit.) .

Scientific Research Applications

Microbial Identification

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass-Spectrometry (MALDI-TOF MS) is an emerging technique for rapid microbial identification. It has higher accuracy and a comprehensive database for clinically important microorganisms. MALDI-TOF MS has potential applications in microbial ecology research due to its rapid and reliable method for characterizing microorganisms from various ecosystems (Rahi, Prakash, & Shouche, 2016).

Rumen Microflora and Enzyme Activities

Studies on isobutyrate supplementation in cattle diets have shown that it can improve rumen microflora and enzyme activities. This, in turn, affects methane emissions, suggesting that isobutyrate plays a significant role in digestive health and environmental impact of livestock (Wang et al., 2015).

Lactation Performance in Dairy Cows

Isobutyrate supplementation in dairy cows can influence lactation performance and plasma characteristics. This demonstrates the importance of isobutyrate in animal nutrition and its potential applications in improving dairy production (Liu et al., 2009).

Drug Delivery Systems

Solid lipid micro-particles using isobutyric acid as a solvent phase have been developed for insulin delivery. This showcases the potential of isobutyrate derivatives in creating effective drug delivery systems, particularly for oral administration (Trotta et al., 2005).

Renewable Production of Isobutyrate

Research on renewable isobutyrate production using methanol chain elongation presents a sustainable method of producing this chemical from organic waste. This approach can transform waste management and chemical production towards sustainability (Chen et al., 2017).

Enzyme Activity in Cattle

The impact of isobutyric acid on enzyme activities in cattle indicates potential benefits in animal health and nutrition. This study opens avenues for improving livestock productivity through dietary supplements (Guan, 2015).

Malaria Drug Discovery

The Malaria Drug Accelerator (MalDA) aims to identify new, essential, druggable targets for malaria treatment. This indicates the role of maltyl isobutyrate-related compounds in advancing drugdiscovery, particularly in the field of tropical diseases (Yang et al., 2021).

Biosynthesis in E. Coli

Engineering E. coli strains for high-level biosynthesis of isobutyrate represents a significant advancement in biotechnology. This study demonstrates the potential of microbial systems in producing non-native compounds like isobutyrate, opening possibilities for industrial-scale production (Xiong et al., 2015).

Antibiotic Resistance Detection

MALDI-TOF MS has been applied for the detection of antibiotic resistance mechanisms. This technology, involving maltyl isobutyrate-related compounds, is crucial in the field of clinical microbiology and antibiotic resistance research (Hrabák, Chudáčková, & Walková, 2013).

Tissue Analysis and Drug Interaction Mapping

MALDI imaging mass spectrometry has been utilized for tissue analysis and mapping drug interactions. This is a significant contribution to biomedical research, particularly in understanding complex biological processes and drug efficacy (Balluff et al., 2011).

Safety And Hazards

Maltyl isobutyrate may cause an allergic skin reaction . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of skin contact, it’s recommended to wash off with soap and plenty of water .

Future Directions

While specific future directions for maltyl isobutyrate aren’t available, it’s worth noting that the determination of the specificity of human odorant receptors will contribute to a better understanding of how odorants are discriminated by the olfactory system . This could potentially lead to new applications and research directions for maltyl isobutyrate and other odorants.

properties

IUPAC Name

(2-methyl-4-oxopyran-3-yl) 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6(2)10(12)14-9-7(3)13-5-4-8(9)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBHYRPUJHEOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CO1)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047703
Record name 2-Methyl-4-oxo-4H-pyran-3-yl isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid; Strawberry aroma
Record name Maltyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1473/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

176.00 °C. @ 7.00 mm Hg
Record name Maltyl isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032365
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; Soluble in propylene glycol and fixed oils, Soluble (in ethanol)
Record name Maltyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1473/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.145-1.149
Record name Maltyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1473/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Maltyl isobutyrate

CAS RN

65416-14-0
Record name Maltol isobutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65416-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maltyl isobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065416140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-methyl-, 2-methyl-4-oxo-4H-pyran-3-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyl-4-oxo-4H-pyran-3-yl isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-4-oxo-4H-pyran-3-yl isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.760
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MALTYL ISOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LE3UBK142
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Maltyl isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032365
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
EFSA Panel on Food Contact Materials … - EFSA …, 2015 - Wiley Online Library
… also be applicable to maltyl isobutyrate [FL-no: 09.525]. … Maltyl isobutyrate [FL-no: 09.525] is a precursor of maltol [FLno: 07.014], and accordingly, the conclusion for maltyl isobutyrate …
Number of citations: 9 efsa.onlinelibrary.wiley.com
BVP Du Preez, D De Beer, EI Moelich, M Muller… - Food Research …, 2020 - Elsevier
… maltyl isobutyrate 3462 … Fruity aromas Apricot Sweet-sour aroma reminiscent of apricot jam or dried apricot 1) maltyl isobutyrate (1% in propylene glycol); 920 µL/L tea D; E …
Number of citations: 18 www.sciencedirect.com
FAO Joint, J Bend, M Bolger… - World Health …, 2007 - pubmed.ncbi.nlm.nih.gov
… Specifications for the following flavouring agents were revised: maltol and ethyl maltol, maltyl isobutyrate, 3-acetyl-2,5-dimethylfuran and 2,4,5-trimethyl-delta-oxazoline (Nos 1482, …
Number of citations: 70 pubmed.ncbi.nlm.nih.gov
J Bend, M Bolger, AG Knaap, PM Kuznesof… - … technical report series, 2007 - europepmc.org
… Specifications for the following flavouring agents were revised: maltol and ethyl maltol, maltyl isobutyrate, 3-acetyl-2,5-dimethylfuran and 2,4,5-trimethyl-delta-oxazoline (Nos 1482, …
Number of citations: 19 europepmc.org
DC Gonzalez-Kristeller, JBP do Nascimento… - Frontiers in …, 2015 - frontiersin.org
… OR5AC2, for example, responded to the ester odorants maltyl isobutyrate, fructone, manzanate … OR2T10 also responded to the ester odorants maltyl isobutyrate and terpinyl acetate. …
Number of citations: 44 www.frontiersin.org
EFSA Panel on Food Contact Materials … - EFSA …, 2014 - Wiley Online Library
… also be applicable to maltyl isobutyrate [FL-no: 09.525]. … Maltyl isobutyrate [FL-no: 09.525] is a precursor of maltol [FL-no: 07.014], and accordingly, the conclusion for maltyl isobutyrate …
Number of citations: 5 efsa.onlinelibrary.wiley.com
European Food Safety Authority (EFSA) - EFSA Journal, 2009 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (the Panel) was asked to provide scientific advise for the Commission on the implications for human …
Number of citations: 0 efsa.onlinelibrary.wiley.com
BD Shepard - Kidney360, 2021 - ncbi.nlm.nih.gov
Olfactory receptors (ORs) represent the largest gene family in the human genome. Despite their name, functions exist for these receptors outside of the nose. Among the tissues known …
Number of citations: 4 www.ncbi.nlm.nih.gov
FAO Joint, WHO Expert Committee on Food Additives… - 2007 - apps.who.int
… Maltyl isobutyrate, 3-acetyl-2,5-dimethylfuran and 2,4,5-trimethyl-delta-oxazoline (Nos 1482, 1506 and 1559) …
Number of citations: 148 apps.who.int
Q Guo, L Pan, Y Qin, F Xie, X Wang, X Zhao… - Microchemical …, 2022 - Elsevier
… on the DB5 column showed strong positive matrix effects, of which 20 compounds had ME values of 21.90–190.72%, and 40 compounds such as γ-nonalactone, maltyl isobutyrate, and …
Number of citations: 4 www.sciencedirect.com

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